molecular formula C24H24ClFN4O3S2 B2482311 N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride CAS No. 1216905-19-9

N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride

Cat. No. B2482311
CAS RN: 1216905-19-9
M. Wt: 535.05
InChI Key: XRVWXEHDEUQBGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves multi-step chemical processes, including coupling reactions, crystallization, and characterization through techniques like infrared spectroscopy, NMR spectroscopy, and mass spectroscopy. The synthesis process often aims to explore the anti-inflammatory or other biological activities of these compounds, demonstrating a complex interplay between molecular structure and potential pharmaceutical applications (Lynch et al., 2006).

Molecular Structure Analysis

Molecular structure determination is crucial in understanding the properties and reactivity of benzothiazole derivatives. Techniques such as X-ray crystallography provide insights into the molecular arrangement and intermolecular interactions, which are fundamental for predicting the behavior of these compounds in various environments and their potential binding to biological targets (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including cyclization and condensation, leading to the formation of complex structures with diverse biological activities. The reactivity of these compounds is influenced by their molecular structure, enabling the synthesis of molecules with targeted properties for potential use in pharmaceutical applications (Walczak et al., 2008).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystal structures, are determined through experimental methods. These properties are essential for understanding the compound's stability, suitability for various applications, and interactions with other molecules. For example, the crystalline structure and solubility in different solvents can significantly affect the compound's application in drug formulation (Raveendiran & Prabukanthan, 2021).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including their reactivity, potential as cyclooxygenase inhibitors, and ability to form complexes with metals, are explored through synthesis and bioassay studies. These studies are pivotal in uncovering the therapeutic potential of these compounds, their mechanism of action, and possible applications in treating various diseases (Azzam et al., 2020).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Some studies have focused on synthesizing novel compounds featuring benzothiazole and benzimidazole moieties due to their known pharmacological properties. For instance, novel compounds with potential antimicrobial activities have been synthesized, highlighting the versatility of benzothiazole-based compounds in drug development (Jagtap et al., 2010). Similarly, derivatives of benzothiazole have been synthesized and evaluated for antibacterial activities, demonstrating their utility in addressing microbial resistance (Gurram & Azam, 2021).

Corrosion Inhibition

Research has also explored the use of benzothiazole derivatives as corrosion inhibitors for metals. A study on benzothiazole derivatives showed their effectiveness in inhibiting corrosion of steel in acidic environments, with the potential for application in industrial corrosion protection (Hu et al., 2016).

Anticancer and Antitumor Activities

Several studies have been conducted on the anticancer and antitumor activities of benzothiazole derivatives. Novel 6-amino-2-phenylbenzothiazoles with various substituents have shown cytostatic activities against different human cancer cell lines, indicating their potential as anticancer agents (Racané et al., 2006). Additionally, new benzothiazole acylhydrazones have been synthesized and tested for their anticancer properties, contributing to the development of new therapeutic options (Osmaniye et al., 2018).

Molecular Docking and Enzyme Inhibition

Benzothiazole derivatives have been studied for their enzyme inhibitory properties through molecular docking studies. New Schiff bases of sulfa drugs, derived from benzothiazole, showed inhibitory effects on various enzymes, suggesting their potential in the design of enzyme inhibitors (Alyar et al., 2019).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)sulfonylamino]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3S2.ClH/c1-28(2)14-15-29(24-26-21-8-3-4-9-22(21)33-24)23(30)17-6-5-7-19(16-17)27-34(31,32)20-12-10-18(25)11-13-20;/h3-13,16,27H,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVWXEHDEUQBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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